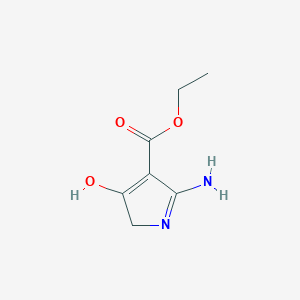![molecular formula C7H10ClN3O B1414564 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride CAS No. 1956309-51-5](/img/structure/B1414564.png)
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride
Overview
Description
Pyrrolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrrolopyrimidines often involves the reaction of amines with pyrimidine derivatives . The exact method can vary depending on the specific substituents on the pyrrolopyrimidine ring .Molecular Structure Analysis
Pyrrolopyrimidines have a fused ring structure consisting of a pyrimidine ring and a pyrrole ring . The exact structure can vary depending on the specific substituents on the rings .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines can vary depending on the specific substituents on the rings. For example, the presence of certain substituents can affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Enzyme Inhibition
- Xanthine Oxidase Inhibition : N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have shown inhibitory activity against xanthine oxidase from cow's milk, with the 3-methyl isomer exhibiting a Ki of 40 µM, and the 7- and 1-isomers showing Ki values of 4.5 and 3 µM, respectively (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Synthesis and Chemical Properties
- Synthesis of Analogues : Synthesis of N-3- and N-2-methylated analogs of certain 5-substituted pyrrolo[2,3-d]pyrimidin-4-ones, structurally related to methylated guanosines from tRNA, has been achieved (Cheng, Hoops, Earl, & Townsend, 1997).
- Novel Scaffolds for Kinase Research : 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones (diazaoxindoles) have been proposed as novel scaffolds for kinase research areas (Cheung, Harris, & Lackey, 2001).
Antitumor Agents
- Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Novel antifolates with potent inhibitory activity against both human dihydrofolate reductase and thymidylate synthase have been synthesized using the pyrrolo[2,3-d]pyrimidine scaffold (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Biological Activity
- Antiviral Activity : Certain pyrrolo[2,3-d]pyrimidine derivatives have been tested for antiviral activity, with some showing inhibitory effects against human cytomegalovirus (HCMV) (Gupta et al., 1989).
- Selective Inhibitory Activities : Carbocyclic analogues of 7-deazaguanosine in the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine series have exhibited selective inhibitory activities against certain viral infections (Legraverend et al., 1985).
Green Chemistry
- Brønsted-Acidic Ionic Liquid Catalysis : Synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids, showcasing environmentally friendly methods (Davoodnia, Bakavoli, Moloudi, Khashi, & Tavakoli-Hoseini, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrrolopyrimidines, future research may focus on developing new pyrrolopyrimidine derivatives with improved potency and selectivity for their targets . Additionally, studies may also focus on improving the synthesis methods for these compounds to increase their yield and purity .
properties
IUPAC Name |
2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-4-9-6-3-8-2-5(6)7(11)10-4;/h8H,2-3H2,1H3,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAHFMVUSQBDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



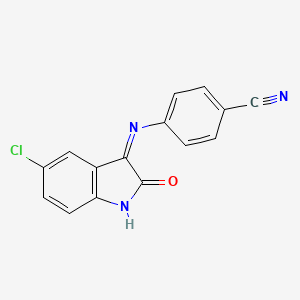
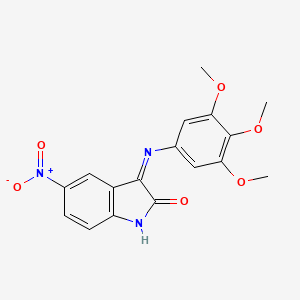

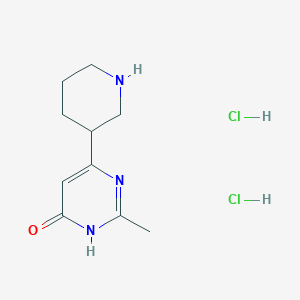
![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1414490.png)
![(3Z)-3-[(Aminocarbonothioyl)hydrazono]-N-butyl-2-oxoindoline-5-sulfonamide](/img/structure/B1414492.png)

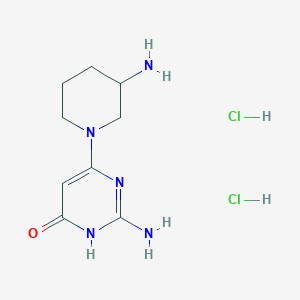

![6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1414501.png)
![tert-butyl 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine-4-carboxylate](/img/structure/B1414502.png)
